molecular formula C10H19NO2 B1671847 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene CAS No. 25134-54-7

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene

Cat. No. B1671847
CAS RN: 25134-54-7
M. Wt: 185.26 g/mol
InChI Key: PNMYDOBPCBCQIA-UHFFFAOYSA-N
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Description

F 522 is also kown as DA-3031. DA-3031 is a newly developed pegylated filgrastim, a recombinant human granulocyte colony-stimulating factor, that is expected to have an extended duration of action compared with non-modified filgrastim. was developed for prophylactic use in breast cancer.

properties

CAS RN

25134-54-7

Product Name

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethene

InChI

InChI=1S/C8H15NO2.C2H4/c1-7(2)8(10)11-6-5-9(3)4;1-2/h1,5-6H2,2-4H3;1-2H2

InChI Key

PNMYDOBPCBCQIA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCN(C)C.C=C

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

F 522;  DA 1701;  DA 3023;  DA 3031; F522;  F-522;  Sumiepoch F 522; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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